
2-(3-Fluorobenzyl)thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorobenzyl)thiazole-5-carbaldehyde is an organic compound with the molecular formula C10H6FNOS It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms The presence of a fluorobenzyl group at the second position and a formyl group at the fifth position of the thiazole ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorobenzyl)thiazole-5-carbaldehyde typically involves the reaction of 3-fluorobenzyl bromide with thiazole-5-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorobenzyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(3-Fluorobenzyl)thiazole-5-carboxylic acid.
Reduction: 2-(3-Fluorobenzyl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorobenzyl)thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluorobenzyl)thiazole-5-carbaldehyde is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiazole ring and the formyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which may contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluorophenyl)thiazole-5-carbaldehyde: Similar structure but with a phenyl group instead of a benzyl group.
2-(4-Fluorobenzyl)thiazole-5-carbaldehyde: Similar structure but with the fluorine atom at the fourth position of the benzyl group.
2-(3-Chlorobenzyl)thiazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-(3-Fluorobenzyl)thiazole-5-carbaldehyde is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its reactivity and interactions with biological targets. This unique structure may result in distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C11H8FNOS |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methyl]-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C11H8FNOS/c12-9-3-1-2-8(4-9)5-11-13-6-10(7-14)15-11/h1-4,6-7H,5H2 |
InChI Key |
NRDDFLAMYJKBGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


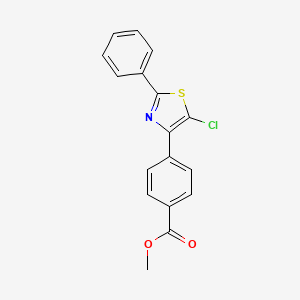

![(S)-Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11811413.png)
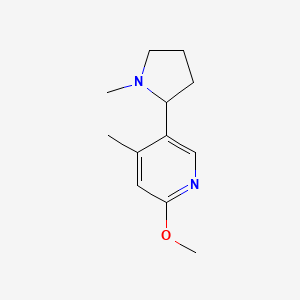
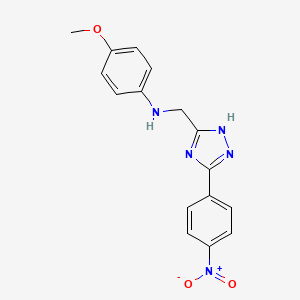
![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)
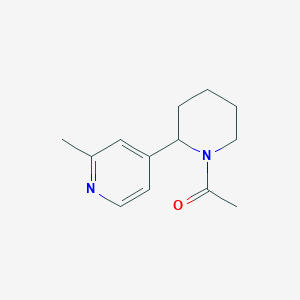
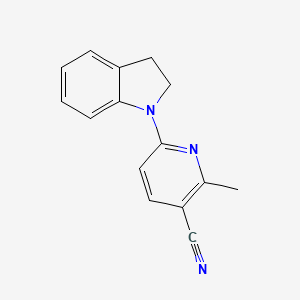
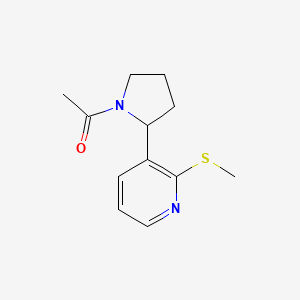
![5-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811464.png)
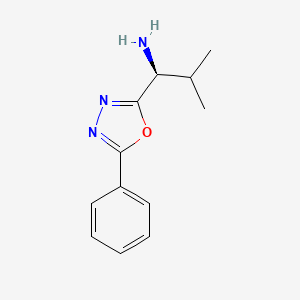
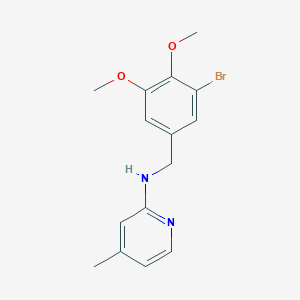
![5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11811472.png)
![6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811474.png)
